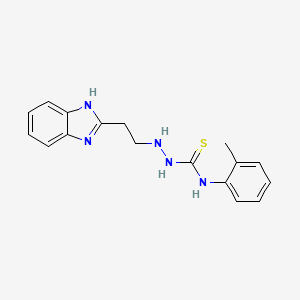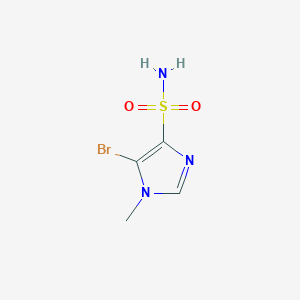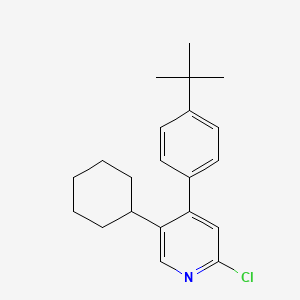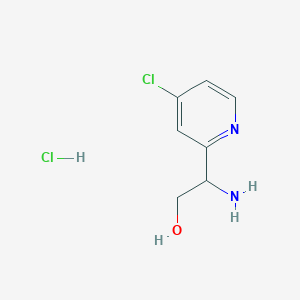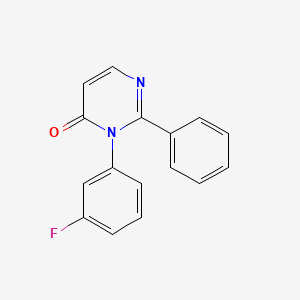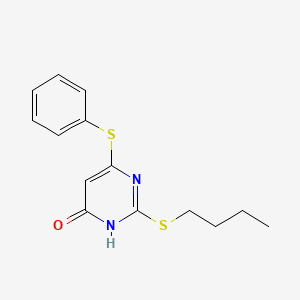
4(1H)-Pyrimidinone, 2-(butylthio)-6-(phenylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(1H)-Pyrimidinone, 2-(butylthio)-6-(phenylthio)- is a heterocyclic compound featuring a pyrimidinone core substituted with butylthio and phenylthio groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4(1H)-Pyrimidinone, 2-(butylthio)-6-(phenylthio)- typically involves the reaction of 2-thiouracil with butyl and phenyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol groups of 2-thiouracil attack the halides, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the pyrimidinone ring, potentially converting it to dihydropyrimidinone derivatives.
Substitution: The butylthio and phenylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidinone derivatives.
Substitution: Various substituted pyrimidinone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4(1H)-Pyrimidinone, 2-(butylthio)-6-(phenylthio)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4(1H)-Pyrimidinone, 2-(butylthio)-6-(phenylthio)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfur atoms can form strong interactions with metal ions or thiol groups in proteins, potentially inhibiting their activity. Additionally, the aromatic phenylthio group can engage in π-π interactions with aromatic residues in proteins, further modulating their function.
Vergleich Mit ähnlichen Verbindungen
2-Thiouracil: A precursor in the synthesis of 4(1H)-Pyrimidinone, 2-(butylthio)-6-(phenylthio)-.
4(1H)-Pyrimidinone, 2-(methylthio)-6-(phenylthio)-: Similar structure but with a methylthio group instead of a butylthio group.
4(1H)-Pyrimidinone, 2-(butylthio)-6-(methylthio)-: Similar structure but with a methylthio group instead of a phenylthio group.
Uniqueness: The uniqueness of 4(1H)-Pyrimidinone, 2-(butylthio)-6-(phenylthio)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of butylthio and phenylthio groups enhances its lipophilicity and potential for interactions with biological targets, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
284682-03-7 |
|---|---|
Molekularformel |
C14H16N2OS2 |
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
2-butylsulfanyl-4-phenylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H16N2OS2/c1-2-3-9-18-14-15-12(17)10-13(16-14)19-11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3,(H,15,16,17) |
InChI-Schlüssel |
HEXQXWAIZMQUTG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSC1=NC(=CC(=O)N1)SC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


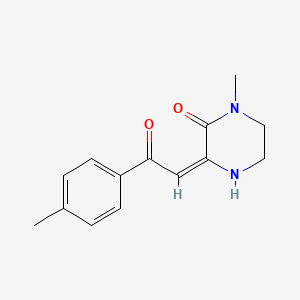
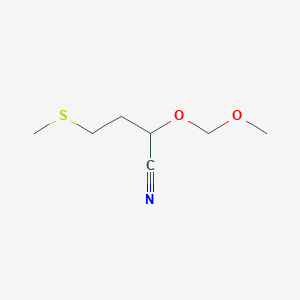

![N-(5-Methylbenzo[d]thiazol-2-yl)-2-(pyrimidin-2-ylamino)acetamide](/img/structure/B15216371.png)

![3-Methyl-2-(methylsulfanyl)-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15216383.png)
